molecular formula C15H15FN4OS B2901459 1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 2034512-29-1

1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B2901459
CAS No.: 2034512-29-1
M. Wt: 318.37
InChI Key: YLSKZUTYVPFZJO-UHFFFAOYSA-N
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Description

1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes the key second messenger cyclic guanosine monophosphate (cGMP). By elevating cGMP levels in cells , this compound facilitates the study of downstream signaling pathways critical for synaptic plasticity, neuronal protection, and cognitive function. Its primary research value lies in probing the role of the cGMP pathway in central nervous system disorders; it has been investigated in preclinical models for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia due to its ability to enhance memory and learning processes . Beyond neuroscience, this PDE9 inhibitor is a valuable tool compound in metabolic research, as the cGMP pathway is also implicated in insulin secretion and glucose homeostasis , providing insights into potential mechanisms for diabetes. The compound's well-defined mechanism of action and selectivity profile make it an essential pharmacological agent for dissecting PDE9A-specific biology and for validating new therapeutic targets within the cGMP signaling network.

Properties

IUPAC Name

1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c1-3-20-13-12(9(2)18-20)17-15(22)19(14(13)21)8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSKZUTYVPFZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[4,3-d]pyrimidinone core is conserved across analogs, but substituent variations at key positions (C-1, C-3, C-5, and C-6) lead to divergent biological activities. A comparative analysis is provided in Table 1.

Table 1. Structural and Functional Comparison of Pyrazolo[4,3-d]pyrimidinone Derivatives

Compound Name Substituents Key Modifications Biological Target Activity/IC₅₀ Reference
Target Compound C1: Ethyl; C3: Methyl; C5: Thioxo; C6: 4-Fluorobenzyl Thioxo group enhances electrophilicity; 4-fluorobenzyl improves lipophilicity Under investigation (Potential mTOR or kinase inhibitor) N/A
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one C1: 4-Methoxyphenyl; C5: Oxo Methoxy group increases metabolic stability Coagulation Factor Xa IC₅₀: 0.8–5 nM
5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones C5: Varied (e.g., alkyl, aryl) Substituents at C5 modulate mTOR binding mTOR Antiproliferative activity in cancer cells (IC₅₀: 0.1–10 μM)
N-Desmethyl Sildenafil C5: Propyl; C6: Ethoxy-5-(piperazinylsulfonyl)phenyl Piperazinylsulfonyl group enhances PDE5 affinity PDE5 IC₅₀: 3.9 nM
6-(4-Chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl analog C6: 4-Chlorobenzyl; C5: (2,5-Dimethylbenzyl)thio Chlorine and methyl groups improve target engagement Not specified Structural analog with enhanced binding

Key Research Findings

  • The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
  • Structural analogs with bulkier C5 substituents (e.g., 2,5-dimethylbenzylthio) demonstrate reduced off-target effects in kinase assays .

Q & A

Q. What are the standard synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step pathways, including cyclization and substitution reactions. Key steps include:

  • Cyclization : Formation of the pyrazolo-pyrimidine core using microwave-assisted techniques to enhance reaction efficiency (e.g., 120°C in DMF with K₂CO₃) .
  • Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed coupling .
  • Thioxo Group Incorporation : Reaction with sulfur-containing reagents (e.g., Lawesson’s reagent) under inert conditions .

Q. Table 1: Representative Synthesis Conditions

StepReaction TypeConditionsCatalysts/SolventsYield Optimization
1CyclizationMicrowave, 120°CDMF, K₂CO₃Reduced reaction time by 50%
2BenzylationReflux, THFPd(PPh₃)₄>80% purity via column chromatography

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., ethyl group at δ 1.2 ppm, fluorobenzyl aromatic protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 414.12) .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .

Q. What potential biological activities have been investigated for related pyrazolo-pyrimidines?

Methodological Answer: While direct data on this compound is limited, structurally similar derivatives exhibit:

  • Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Action : Modulation of COX-2 pathways .

Advanced Research Questions

Q. What strategies optimize synthesis yields and purity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 75% yield in 2 hours vs. 48 hours conventionally) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for fluorobenzyl introduction .
  • Purification : Use of preparative HPLC or silica gel chromatography to isolate >95% pure product .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .
  • Purity Validation : Confirm compound integrity via LC-MS before testing .
  • Structural Analogs : Compare activity with derivatives lacking the 4-fluorobenzyl group to isolate substituent effects .

Q. What advanced techniques elucidate the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Predict binding modes with target proteins (e.g., ATP-binding sites of kinases) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., KD values) in real-time .
  • Metabolomic Profiling : Track metabolic stability in liver microsomes to assess drug-likeness .

Q. How do structural modifications (e.g., fluorobenzyl group) affect pharmacological properties?

Methodological Answer:

  • Fluorine Impact : The 4-fluorobenzyl group enhances lipophilicity (logP ~3.2) and metabolic stability via reduced CYP450-mediated oxidation .
  • Thioxo Group : Increases hydrogen-bonding potential with target enzymes, improving binding affinity .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentProperty EnhancedBiological Relevance
4-FluorobenzylLipophilicityImproved blood-brain barrier penetration
ThioxoEnzyme inhibitionHigher binding affinity to kinases
Ethyl GroupSolubilityBalanced hydrophilicity for oral bioavailability

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